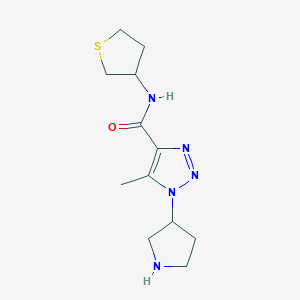
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes and pathways in the body, making it a promising candidate for the treatment of various diseases. In
作用机制
The mechanism of action of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide involves the inhibition of specific enzymes and pathways in the body. It works by binding to the active site of these enzymes and blocking their activity, thereby preventing the progression of diseases. The exact mechanism of action varies depending on the specific disease being targeted.
Biochemical and Physiological Effects:
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects in the body. Some of the most notable effects include:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of several enzymes that are involved in various diseases, including cancer and inflammation.
2. Anti-proliferative Activity: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to have anti-proliferative activity, which means that it can inhibit the growth and division of cells.
3. Anti-inflammatory Activity: This compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation and pain in the body.
实验室实验的优点和局限性
There are several advantages and limitations to using 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide in lab experiments. Some of the advantages include:
1. Potent Inhibitor: This compound is a potent inhibitor of specific enzymes and pathways, making it a valuable tool for studying the mechanisms of various diseases.
2. Versatility: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide can be used to study a wide range of diseases, making it a versatile tool for researchers.
3. Specificity: This compound is highly specific in its inhibition of enzymes and pathways, which can help researchers avoid unwanted side effects.
Some of the limitations of using 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide in lab experiments include:
1. Complexity: The synthesis of this compound is complex and requires specialized equipment and expertise.
2. Cost: The cost of synthesizing 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide can be high, which may limit its use in some research settings.
3. Limited Availability: This compound may not be readily available in some regions, which can limit its use in research.
未来方向
There are several future directions for the research and development of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide. Some of the most promising directions include:
1. Clinical Trials: Further research is needed to determine the safety and efficacy of this compound in human clinical trials.
2. Combination Therapy: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Targeted Delivery: Researchers are exploring ways to target this compound specifically to diseased cells, which may reduce side effects and enhance its efficacy.
4. Structure-Activity Relationship Studies: Further studies are needed to determine the structure-activity relationship of this compound, which may lead to the development of more potent inhibitors.
Conclusion:
In conclusion, 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of specific enzymes and pathways makes it a valuable tool for researchers studying the mechanisms of diseases. Further research is needed to determine its safety and efficacy in human clinical trials and to explore new directions for its development.
合成方法
The synthesis of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction of 5-methyl-1-pyrrolidin-3-ylamine with thiolan-3-yl isocyanate, followed by the addition of triazole-4-carboxylic acid. This process results in the formation of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide as a white crystalline solid.
科学研究应用
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes and pathways that are involved in various diseases, including cancer, inflammation, and infectious diseases. Some of the most promising research applications of this compound include:
1. Cancer Treatment: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It works by targeting specific enzymes and pathways that are essential for cancer cell survival and proliferation.
2. Inflammation: This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
3. Infectious Diseases: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has also been shown to have antiviral and antibacterial properties, making it a promising candidate for the treatment of infectious diseases such as HIV and tuberculosis.
属性
IUPAC Name |
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c1-8-11(12(18)14-9-3-5-19-7-9)15-16-17(8)10-2-4-13-6-10/h9-10,13H,2-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYADPEFOSUMXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCNC2)C(=O)NC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
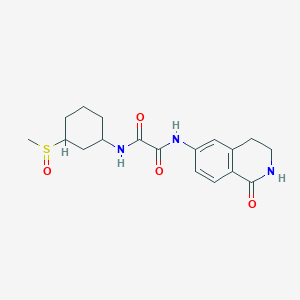
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
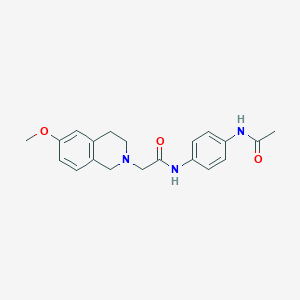
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
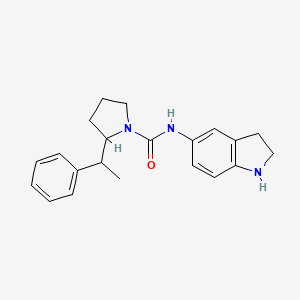
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
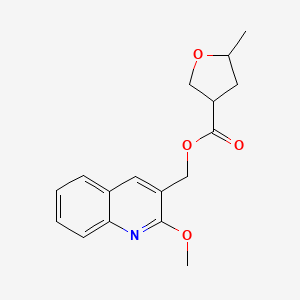
![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)